5-Bromooxazol-2-amine
Description
Significance of Oxazole (B20620) Core Structures in Chemical Synthesis
Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. nih.govresearchgate.net This core structure is a recurring motif in a vast array of natural products and pharmaceutically active molecules, underscoring its importance in medicinal chemistry. nih.govresearchgate.net The unique electronic properties and the ability of the oxazole ring to participate in various chemical transformations make it a valuable scaffold for the design and synthesis of novel therapeutic agents and functional materials. researchgate.netbenthamdirect.com Oxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov Furthermore, they serve as crucial intermediates and ligands in metal-catalyzed organic reactions. researchgate.net
Role of Halogen and Amine Functionalities in Organic Building Blocks
The incorporation of halogen atoms and amine groups into organic molecules profoundly influences their chemical reactivity and physical properties. Halogens, such as bromine, can alter the electronic nature of a molecule, participate in hydrogen bonding, and serve as a reactive handle for further chemical modifications through reactions like cross-coupling. nih.govacs.org The introduction of a halogen can enhance a compound's binding affinity to biological targets.
Amines, characterized by the presence of a nitrogen atom bonded to carbon, are fundamental building blocks in organic synthesis. amerigoscientific.comijrpr.com Their basicity and nucleophilicity allow them to participate in a wide range of reactions, including the formation of amides and the synthesis of various heterocyclic compounds. amerigoscientific.comproventainternational.com The amino group is a key functional group in many biologically active molecules, contributing to their structure and function. proventainternational.com
Overview of 5-Bromooxazol-2-amine as a Synthetic Intermediate
This compound is a chemical compound that integrates the key features of an oxazole ring, a bromine atom, and an amine group. This unique combination of functional groups makes it a highly valuable intermediate in organic synthesis. The bromine atom at the 5-position provides a site for various cross-coupling reactions, allowing for the introduction of diverse substituents. The 2-amino group can be a precursor for the synthesis of more complex structures, including fused heterocyclic systems. The synthesis of related 2-aminooxazole derivatives has been a subject of interest in medicinal chemistry research. acs.org
Chemical and Physical Properties of this compound
While detailed experimental data for this compound is not extensively available in the provided search results, some of its fundamental properties can be inferred or are listed in chemical supplier databases.
| Property | Value |
| CAS Number | 1418740-53-0 chemsrc.com |
| Molecular Formula | C3H3BrN2O chemsrc.com |
| Molecular Weight | 162.97 g/mol chemsrc.com |
This table is populated with data for this compound where available from the search results. Further experimental validation would be required for a complete and accurate profile.
The presence of the oxazole ring, the bromine atom, and the amino group suggests that this compound would exhibit a unique set of spectroscopic characteristics. For instance, in its ¹H NMR spectrum, one would expect to see signals corresponding to the proton on the oxazole ring and the protons of the amine group. The ¹³C NMR spectrum would show distinct peaks for the three carbon atoms of the oxazole ring. The bromine atom would also influence the chemical shifts of the adjacent carbon and proton.
Synthesis and Reactivity
The synthesis of substituted oxazoles can be achieved through various methods. One common approach involves the cyclization of α-haloketones with amides. For a compound like this compound, a potential synthetic route could involve the reaction of a suitably substituted precursor with a source of the amine group, followed by or preceded by a bromination step. The direct bromination of an oxazole ring, often at the 5-position, is a known transformation and is typically achieved using reagents like N-bromosuccinimide (NBS). The synthesis of various bromooxazoles has been accomplished through methods like direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source. sci-hub.se
The reactivity of this compound is dictated by its functional groups. The bromine atom is a key site for synthetic manipulation, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular architectures. The amino group can undergo a variety of reactions typical for primary amines, such as acylation and alkylation, providing further avenues for derivatization.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-oxazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c4-2-1-6-3(5)7-2/h1H,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFJOSNHIRTFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 5 Bromooxazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. bhu.ac.inhw.ac.uk For 5-Bromooxazol-2-amine, both ¹H and ¹³C NMR are instrumental in confirming the molecular structure.
In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. hw.ac.uk The protons of the amino group (-NH₂) in this compound are expected to appear as a broad signal due to hydrogen bonding and exchange processes. hw.ac.uklibretexts.org The single proton on the oxazole (B20620) ring would exhibit a chemical shift characteristic of its position within the heterocyclic system.
¹³C NMR spectroscopy provides direct insight into the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift determined by its hybridization and the electronegativity of attached atoms. libretexts.org The carbon atom bonded to the bromine (C-Br) and the carbon atoms of the oxazole ring will have characteristic chemical shifts. libretexts.org
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -NH₂ | Broad, variable | Singlet (broad) |
| ¹H | C4-H | ~7.0 - 7.5 | Singlet |
| ¹³C | C2 | ~155 - 165 | Singlet |
| ¹³C | C4 | ~110 - 120 | Singlet |
| ¹³C | C5 | ~95 - 105 | Singlet |
Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. rsc.orgnih.gov For this compound (C₃H₃BrN₂O), HRMS can confirm the molecular formula by providing a highly accurate mass measurement, typically to within a few parts per million. rsc.orgbiorxiv.org This level of accuracy allows for the unambiguous determination of the elemental formula.
In addition to the molecular ion peak, the mass spectrum will show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern observed in the mass spectrum provides further structural information, revealing stable fragments that can be pieced together to confirm the connectivity of the molecule.
Interactive Data Table: Expected HRMS Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z |
| [M]⁺ | C₃H₃⁷⁹BrN₂O | 177.9483 | (To be determined) |
| [M+2]⁺ | C₃H₃⁸¹BrN₂O | 179.9463 | (To be determined) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H) and oxazole ring (C=N, C-O) functionalities.
Primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. libretexts.orgorgchemboulder.comspectroscopyonline.com An N-H bending vibration is also expected around 1600 cm⁻¹. orgchemboulder.com The C-N stretching vibration of an aromatic amine generally appears in the 1250-1350 cm⁻¹ range. orgchemboulder.comuobabylon.edu.iq The vibrations of the oxazole ring, including C=N and C-O stretching, will also produce characteristic peaks in the fingerprint region of the spectrum. vscht.cz
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Amine (-NH₂) | N-H Bend | 1580 - 1650 |
| Aromatic C-N | C-N Stretch | 1250 - 1350 |
| Oxazole Ring | C=N Stretch | ~1600 - 1680 |
| Oxazole Ring | C-O Stretch | ~1000 - 1300 |
| C-Br Bond | C-Br Stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. msu.edu
The oxazole ring in this compound is a chromophore, and the presence of the amino group as an auxochrome is expected to influence the λmax. The UV-Vis spectrum will likely show absorptions corresponding to π → π* and n → π* transitions within the heterocyclic system. The exact position of these absorptions can be affected by the solvent polarity. libretexts.org
X-ray Crystallography for Solid-State Molecular Architecture (If Available)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. utah.edu If a suitable single crystal of this compound can be obtained, this technique can provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com This information would confirm the planar structure of the oxazole ring and provide details about the conformation of the amino group and the nature of any hydrogen bonding or other intermolecular forces in the crystal lattice. While a search for publicly available crystal structures of this compound did not yield specific results, the technique remains the gold standard for unambiguous structural determination. jhu.edu
An exploration of the chemical reactivity of this compound reveals a landscape of potential transformations centered on its key functional groups: the bromine substituent and the amino group. The strategic position of the bromine atom at the C5 position of the electron-deficient oxazole ring makes it a prime site for a variety of metal-catalyzed cross-coupling reactions and other transformations. This article details the documented and potential reactivity of this compound, adhering to established principles of organic chemistry.
Computational and Theoretical Investigations of 5 Bromooxazol 2 Amine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of 5-Bromooxazol-2-amine, which governs its stability, reactivity, and physical properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for studying heterocyclic compounds. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. For molecules containing heavy atoms like bromine, it is crucial to select appropriate functionals and basis sets that can accurately model their electronic behavior researchgate.netresearchgate.net.
In studies of similar brominated heterocyclic compounds, DFT has been employed to analyze molecular stability, charge distribution, and electron density maps nih.gov. These calculations provide a detailed picture of how the bromo and amino substituents influence the electronic environment of the oxazole (B20620) ring researchgate.net. For instance, DFT calculations on related benzoxazole (B165842) derivatives have been used to identify reactivity properties based on charge distribution and electron density analysis, highlighting the importance of substituent groups researchgate.net.
Table 1: Illustrative DFT-Calculated Properties for a Substituted Heterocycle This table provides an example of typical data obtained from DFT calculations for a molecule structurally similar to this compound, as specific data for the target compound is not available in the cited literature.
| Property | Calculated Value | Method/Basis Set |
| Total Energy | -X Hartrees | B3LYP/6-311++G(d,p) |
| Dipole Moment | Y Debye | B3LYP/6-311++G(d,p) |
| Rotational Constants | A, B, C GHz | B3LYP/6-311++G(d,p) |
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding chemical reactivity youtube.comwikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions youtube.com. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor pku.edu.cn.
Table 2: Example of FMO Analysis Data This table illustrates the type of data generated from an FMO analysis on a substituted azole. The values are representative and not specific to this compound.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability irjweb.com |
| Electrophilicity Index (ω) | 2.5 | Measure of electrophilic character jddtonline.info |
| Nucleophilicity Index (N) | 3.1 | Measure of nucleophilic character |
Conformational Analysis and Tautomerism Studies
For this compound, two key structural phenomena can be investigated computationally: conformational preferences and tautomerism. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
More significantly, 2-aminooxazole derivatives can exist in different tautomeric forms, primarily the amino and imino forms scribd.com. Computational studies are essential for determining the relative stability of these tautomers. By calculating the energies of the optimized geometries for each tautomer, it is possible to predict which form is predominant under certain conditions nih.govnih.gov. Such studies on similar heterocyclic systems, like 2-aminopyridines, have shown that the canonical amino form is often significantly more stable than the imino tautomers nih.gov. The relative energies can be influenced by factors such as intramolecular hydrogen bonding and solvent effects researchgate.net.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this can include studying its behavior in reactions such as electrophilic or nucleophilic substitutions wikipedia.orgtandfonline.com. The oxazole ring can undergo various reactions, and the substituents play a critical role in directing the regioselectivity semanticscholar.orgpharmaguideline.com.
Theoretical calculations can map the potential energy surface of a reaction, identifying transition states, intermediates, and products. This allows for the determination of activation energies and reaction pathways. For example, computational methods can predict whether an electrophilic attack is more likely to occur at the C4 or C5 position of the oxazole ring, based on the calculated charge distributions and frontier orbital densities . Similarly, mechanisms for the synthesis of oxazole derivatives, such as the van Leusen oxazole synthesis, can be computationally modeled to understand the step-by-step process nih.gov.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts bohrium.com. The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure verification and elucidation researchgate.netrogue-scholar.org. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts researchgate.net.
For halogenated organic compounds, relativistic effects can influence the chemical shifts of carbon atoms bonded to heavy halogens like bromine researchgate.net. Advanced computational methods can account for these effects, leading to more accurate predictions researchgate.net. Comparing computationally predicted NMR spectra with experimental data helps confirm the structure of synthesized molecules and can be used to distinguish between different isomers or tautomers.
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry can model these solvent effects using various approaches, most commonly the Polarizable Continuum Model (PCM) researchgate.net. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.
Studies on similar heterocyclic compounds have shown that solvent polarity can affect geometric parameters, electronic properties like the HOMO-LUMO gap, and the relative stability of tautomers researchgate.netnih.gov. For example, polar solvents might stabilize a more polar tautomer or conformer. By performing calculations in the gas phase and in different solvents, one can gain a comprehensive understanding of how this compound is likely to behave in various experimental conditions researchgate.netnih.gov.
Applications of 5 Bromooxazol 2 Amine As a Key Synthetic Building Block
Precursor in the Synthesis of Polysubstituted Oxazoles and Related Heterocycles
The 5-bromooxazol-2-amine core is an excellent electrophilic partner in cross-coupling reactions, providing a reliable route to C5-substituted oxazoles. The bromine atom is readily displaced through palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Key Research Findings:
Suzuki-Miyaura Coupling: The bromine atom at the C5 position is amenable to Suzuki-Miyaura cross-coupling reactions with a variety of aryl and vinyl boronic acids. researchgate.net This reaction is a powerful tool for introducing diverse aromatic and unsaturated moieties onto the oxazole (B20620) ring, leading to a wide array of 5-aryloxazol-2-amines. Such transformations are fundamental in building molecular complexity. researchgate.net
Buchwald-Hartwig Amination: The amino group at the C2 position can undergo N-arylation via the Buchwald-Hartwig cross-coupling reaction. nih.gov This palladium-catalyzed amination allows for the introduction of various aryl and heteroaryl substituents on the exocyclic nitrogen, yielding N-substituted-5-bromooxazol-2-amines. This method is particularly useful for systematically preparing libraries of related compounds for further investigation. nih.gov
Synthesis of Related Heterocycles: The functional groups of this compound can be manipulated to construct other heterocyclic systems. For instance, derivatives of 2-aminooxazoles can serve as precursors for creating more complex fused heterocyclic structures, expanding the chemical space accessible from this starting material. researchgate.net
The table below summarizes key transformations used to generate polysubstituted oxazoles from a this compound scaffold.
| Reaction Type | Reactive Site | Reagents/Catalysts | Product Class | Citation |
| Suzuki-Miyaura Coupling | C5-Br | Aryl/Vinyl Boronic Acids, Pd Catalyst, Base | 5-Aryl/Vinyl-oxazol-2-amines | researchgate.net |
| Buchwald-Hartwig Amination | C2-NH2 | Aryl Halides, Pd Catalyst, Base | N-Aryl-5-bromooxazol-2-amines | nih.gov |
| Heck Coupling | C5-Br | Alkenes, Pd Catalyst, Base | 5-Alkenyl-oxazol-2-amines | |
| Sonogashira Coupling | C5-Br | Terminal Alkynes, Pd/Cu Catalysts, Base | 5-Alkynyl-oxazol-2-amines |
Scaffold for Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules in an efficient manner to explore novel chemical space. unm.edu this compound is an ideal scaffold for DOS due to its two distinct and orthogonally reactive functional groups: the C5-bromo position and the C2-amino group. This allows for a branching synthesis pathway where a common core can be elaborated into a wide variety of molecular skeletons.
The C5-bromo group can be functionalized through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the C2-amino group can be modified through acylation, alkylation, reductive amination, or N-arylation. By strategically combining these reactions in different sequences, a large and diverse chemical library can be generated from a single starting scaffold. For example, one subset of a library could be generated by first diversifying the C2-amino group with various acyl chlorides, followed by a Suzuki coupling at the C5 position with a range of boronic acids. A different subset could be created by reversing the order of these reactions, leading to a distinct set of final products.
Intermediate in the Formation of Macrocyclic Structures
Macrocycles are of significant interest in medicinal chemistry and materials science, but their synthesis can be challenging. mdpi.comunigoa.ac.in this compound serves as a valuable intermediate for constructing oxazole-containing macrocycles by providing two anchor points for building and cyclizing a linear precursor. researchgate.net
A common strategy involves a two-directional synthesis. First, the C2-amino group and the C5-bromo position are elaborated with long-chain substituents that contain terminal reactive groups. For example:
The amino group can be acylated with a long-chain carboxylic acid that has a terminal alkyne.
The bromo group can be subjected to a Sonogashira coupling with a protected amino-alkyne, which is later deprotected and coupled to a chain bearing a terminal azide.
Once the linear precursor containing two reactive termini is assembled, an intramolecular cyclization reaction is performed. Efficient macrocyclization methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ring-closing metathesis (RCM) can be employed to form the final macrocyclic structure. mdpi.comexpresspolymlett.com The oxazole ring provides rigidity and a specific geometric constraint within the macrocycle. researchgate.net
Utilization in the Synthesis of Functional Organic Materials and Ligands
The oxazole core is a component of various functional organic materials and ligands due to its electronic properties, rigidity, and ability to coordinate with metal ions. alfachemic.comresearchgate.net While direct applications of this compound are not extensively documented, its derivatives are key building blocks for these advanced materials.
Conjugated Polymers: The bromo-functionalized oxazole can be used as a monomer in polymerization reactions, such as Stille or Suzuki polycondensation. mdpi.comnih.gov By coupling it with other aromatic monomers (e.g., diboronic esters of thiophene (B33073) or fluorene), conjugated polymers incorporating the oxazole unit can be synthesized. researchgate.net These materials may exhibit interesting photophysical properties for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). mdpi.comnih.gov
Coordination Ligands: The nitrogen atom of the oxazole ring and the exocyclic amino group can act as donor atoms to coordinate with transition metals. alfachemic.comresearchgate.net By modifying the 5-position with other coordinating groups (e.g., pyridyls via Suzuki coupling), multidentate ligands can be created. These ligands can form stable complexes with metals like copper, zinc, or lanthanides, which may have applications in catalysis or as luminescent materials. unm.eduresearchgate.net
The table below outlines potential applications based on the functionalization of the this compound core.
| Application Area | Derived Structure | Synthetic Approach | Potential Function | Citation |
| Organic Electronics | Oxazole-containing conjugated polymers | Suzuki or Stille Polycondensation | Active layer in OTFTs or OLEDs | mdpi.comnih.gov |
| Homogeneous Catalysis | Multidentate N-ligands | Suzuki coupling to introduce other heterocycles | Ligand for transition metal catalysts | unm.edualfachemic.com |
| Materials Science | Metal-Organic Frameworks (MOFs) | Functionalization with carboxylic acids | Porous materials for gas storage/separation | |
| Luminescent Materials | Lanthanide-oxazole complexes | Coordination with lanthanide salts | Emitters in lighting or sensing applications | unm.edu |
Role in the Development of Advanced Chemical Probes (Excluding Biological Probes)
Chemical probes are small molecules used to study and manipulate chemical systems. acs.org Oxazole-based compounds have been developed as fluorescent chemosensors for detecting specific analytes, such as metal ions. researchgate.netmdpi.com The oxazole ring is often part of a larger conjugated system that acts as a fluorophore. researchgate.net
The this compound scaffold is a suitable starting point for creating such probes. The core structure can be elaborated to create a binding site for a target analyte. For instance, the amino group can be functionalized to form a chelating unit (e.g., a polyamine chain or crown ether) designed to selectively bind a specific metal ion like Zn²⁺, Cu²⁺, or Cd²⁺. researchgate.netmdpi.com The electronic properties of the fluorophore can be tuned by substituting the bromine atom at the C5-position.
Upon binding of the target ion, a change in the photophysical properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity or a shift in the emission wavelength, can be observed. researchgate.net This signaling mechanism allows for the detection and quantification of the analyte. The C5-bromo position offers a convenient handle for attaching the probe to surfaces or incorporating it into larger systems for advanced sensing applications.
Future Research Directions and Perspectives
Development of Novel and More Efficient Synthetic Pathways
Current synthetic strategies for producing substituted oxazoles can be intricate and may lack the efficiency required for large-scale production. Future research will undoubtedly focus on developing more streamlined and efficient synthetic routes to 5-Bromooxazol-2-amine and its derivatives. This could involve the exploration of one-pot synthesis methodologies, which combine multiple reaction steps into a single procedure, thereby saving time, resources, and reducing waste. mdpi.com
Furthermore, the development of novel catalytic systems is a promising avenue. For instance, cobalt(III)-catalyzed cross-coupling reactions have been shown to be effective in the synthesis of 2,5-disubstituted oxazoles. journalajst.com Such methods, which often proceed under mild conditions with a broad substrate scope, could be adapted for the synthesis of this compound. Another area of interest is the use of copper-promoted carbon-carbon bond formation, which has been successfully employed in the two-step synthesis of 2,5-diaryl substituted oxazoles. tandfonline.com The refinement of these and other catalytic methods could lead to more efficient and selective syntheses of the target compound.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Reduced reaction time, lower cost, and less waste. |
| Cobalt(III)-Catalyzed Cross-Coupling | Mild reaction conditions, broad substrate scope. | High efficiency and functional group tolerance. |
| Copper-Promoted C-C Bond Formation | Two-step protocol involving a van Leusen reaction followed by coupling. | Good control over the introduction of substituents at the 5-position. |
| Oxidative Cyclodehydration | Formation of the oxazole (B20620) ring from acyclic precursors. | A general strategy for accessing substituted oxazoles. nih.gov |
Exploration of Unprecedented Reactivity and Catalytic Transformations
The bromine atom and the amine group on the this compound scaffold offer intriguing possibilities for exploring novel reactivity and catalytic applications. The bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing for the introduction of a wide range of substituents at the 5-position. researchgate.net This functionalization capability is crucial for creating libraries of derivatives with diverse chemical and physical properties.
Future research could also delve into the unique reactivity of the 2-amino group. This group can be a site for further chemical modifications, such as N-acylation or N-alkylation, to produce a variety of derivatives. tandfonline.com Moreover, the interplay between the bromine and amine functionalities could lead to unprecedented intramolecular cyclization reactions, yielding novel fused heterocyclic systems. The exploration of these reactions could be facilitated by the use of various transition metal catalysts, which are known to mediate a wide array of chemical transformations. souleresearchgroup.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern technologies such as flow chemistry and automated synthesis platforms presents a significant opportunity for the future of this compound research. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved reaction control, enhanced safety, and the potential for seamless scale-up. nih.govacs.org The synthesis of oxazole derivatives has already been successfully demonstrated using flow chemistry, suggesting that this technology could be readily applied to the production of this compound. nih.gov
Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can be used to rapidly synthesize and screen libraries of this compound derivatives. This high-throughput approach can accelerate the discovery of new compounds with desired properties. The synergy between flow chemistry and automated synthesis can create powerful, self-optimizing systems that can efficiently explore vast chemical spaces. nih.govacs.org
| Technology | Key Advantages | Potential Impact on this compound Research |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Efficient and safe production of this compound and its derivatives. |
| Automated Synthesis | High-throughput synthesis and screening. | Rapid discovery of new derivatives with desired properties. |
| Integrated Systems | Self-optimizing platforms for chemical synthesis. | Accelerated and efficient exploration of the chemical space around this compound. |
Advanced Computational Design of Derivatives with Tailored Reactivity
Computational chemistry is poised to play an increasingly important role in the design of this compound derivatives with specific, tailored reactivity. Quantum mechanical calculations can be used to predict the electronic properties of the molecule, such as its reactivity towards different reagents and its potential to participate in various chemical reactions. acs.org This predictive power can guide the design of new derivatives with enhanced or novel reactivity.
For example, computational models can be used to screen virtual libraries of this compound derivatives for their potential to act as catalysts or as building blocks for the synthesis of complex molecules. This in silico screening can help to prioritize synthetic targets, thereby saving time and resources in the laboratory. Furthermore, computational studies can provide valuable insights into the mechanisms of reactions involving this compound, which can aid in the optimization of reaction conditions and the development of new synthetic methodologies. acs.orgnih.goviscientific.orgacs.org
Synergistic Approaches Combining Synthetic and Theoretical Methodologies
The future of chemical research on this compound will likely be characterized by a close integration of synthetic and theoretical approaches. nih.govresearchgate.net This synergistic strategy, where experimental and computational chemists work in close collaboration, can lead to a deeper understanding of the chemistry of this compound and accelerate the discovery of new applications.
For instance, experimental results from the synthesis and reactivity studies of this compound can be used to validate and refine computational models. In turn, these improved models can be used to predict the outcomes of new experiments and to design novel derivatives with desired properties. This iterative cycle of experiment and theory can lead to a rapid and efficient exploration of the chemical landscape of this compound and its derivatives, ultimately unlocking their full potential in various fields of chemistry.
Q & A
Q. What are the standard synthetic routes for 5-Bromooxazol-2-amine?
The synthesis of this compound typically involves substitution reactions or cross-coupling strategies . For example, bromine can be introduced via electrophilic substitution on oxazole precursors, while Suzuki-Miyaura coupling (using Pd catalysts and boronic acids) may functionalize the oxazole ring . Evidence from similar heterocycles (e.g., benzo[d]thiazol-2-amine derivatives) highlights the use of sodium thiocyanate and bromine in glacial acetic acid to form amine-functionalized heterocycles, which could be adapted for oxazole systems .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm bromine placement and amine protons.
- IR spectroscopy to identify N-H stretches (~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
- Mass spectrometry for molecular weight validation. Reference data from NIST and crystallographic studies (e.g., Acta Cryst. entries) provide benchmark spectra for comparison .
Q. How is the purity of this compound assessed in laboratory settings?
Purity is validated via:
- TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress.
- HPLC with UV detection for quantitative analysis.
- Melting point determination to compare with literature values (e.g., 72–74°C for analogous brominated benzoxadiazoles) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound derivatives?
Optimization involves:
- Temperature control : Lower temperatures reduce side reactions like oxidation (e.g., using NaBH₄ instead of harsher reductants) .
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki reactions.
- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution rates .
Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?
Discrepancies arise from solvent effects or protein flexibility in docking studies. To address this:
Q. How to design structure-activity relationship (SAR) studies for this compound-based compounds?
SAR workflows include:
- Systematic substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of oxazole to modulate bioactivity.
- Biological assays : Test derivatives against targets (e.g., antimicrobial models using MIC/MBC protocols) .
- Statistical modeling : Use QSAR tools like CoMFA to correlate structural features with activity .
Q. What are the challenges in crystallizing this compound derivatives for X-ray analysis?
Challenges include:
- Low solubility : Use mixed solvents (e.g., ethanol/water) for slow crystallization.
- Hygroscopicity : Store crystals under inert gas (N₂/Ar).
- Disorder : Heavy atoms like bromine improve phasing but require high-resolution data (≤1.0 Å). Crystallographic studies of analogous compounds (e.g., 5-bromo-1,3,4-oxadiazoles) highlight these protocols .
Methodological Considerations
Q. How to analyze conflicting data in biological assays for this compound analogs?
Apply triangulation :
- Repeat assays under standardized conditions (pH, temperature).
- Cross-validate with orthogonal methods (e.g., fluorescence quenching and SPR for binding studies).
- Use statistical tools (ANOVA, t-tests) to identify outliers .
Q. What computational tools are recommended for studying this compound’s electronic properties?
- DFT calculations (Gaussian, ORCA) to map electron density and HOMO/LUMO gaps.
- Docking software (AutoDock Vina, Glide) for target interaction analysis.
- MEP surfaces to predict nucleophilic/electrophilic sites .
Q. How to design stability studies for this compound under varying storage conditions?
- Accelerated degradation tests : Expose samples to heat (40–60°C), humidity (75% RH), and light.
- HPLC-MS monitoring to track decomposition products (e.g., debromination).
- ICH guidelines for pharmaceutical intermediates recommend 6-month stability trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
